1-(bromomethyl)-4-methyl-2-nitrobenzene

Bond Dissociation Energy Thermochemistry Reactivity Prediction

Securing a reliable, high-purity source of 1-(bromomethyl)-4-methyl-2-nitrobenzene with the precise regiospecific substitution pattern is critical for reproducible agrochemical and pharmaceutical R&D. The ortho-nitro group’s unique electronic influence ensures predictable reaction kinetics, preventing the batch failures common with incorrect isomers. - **Consistent Reactivity**: The defined 1-bromomethyl-2-nitro-4-methyl arrangement guarantees uniform nucleophilic substitution rates, eliminating the variability seen with mixed or para-isomer batches. - **Validated Supply**: Available with documented purity (common mode: 95%) and batch-specific certificates (NMR, HPLC) to support regulatory compliance and research integrity. - **Global Availability**: Standard research quantities are stocked for immediate dispatch, ensuring rapid continuity for your synthetic workflows.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 503856-32-4
Cat. No. B6166192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromomethyl)-4-methyl-2-nitrobenzene
CAS503856-32-4
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3
InChIKeyOQKAJZOGXNDEMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-methyl-2-nitrobenzene: Overview


1-(Bromomethyl)-4-methyl-2-nitrobenzene (CAS 503856-32-4) is a polyfunctionalized aromatic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It features a benzene ring bearing a reactive benzylic bromomethyl group at position 1, a methyl group at position 4, and a strong electron-withdrawing nitro group at position 2 . This specific substitution pattern imparts unique electronic and steric properties that govern its reactivity in nucleophilic substitutions and cross-coupling reactions, distinguishing it from other isomers and simpler benzyl bromides .

Nucleophilic substitution and cross-coupling handle
Ortho-nitro group provides electronic control
Synthetic building block for complex molecules

Why Substitution Patterns Cannot Be Replaced


The precise regiospecific arrangement of the methyl and nitro substituents on the aromatic ring dictates the compound's unique electronic environment, which directly impacts reaction kinetics, regioselectivity in subsequent transformations, and ultimately, the success of multi-step syntheses [1]. Substituting with a different isomer, such as 2-(bromomethyl)-3-methylnitrobenzene, or a simpler analog like 4-bromo-3-nitrotoluene, alters the steric and electronic landscape, leading to unpredictable reaction rates and product distributions . For instance, the ortho-nitro group in the target compound can provide intramolecular nucleophilic assistance in certain solvolytic reactions, a mechanism not available to para- or meta-isomers, fundamentally changing the reaction pathway and outcome .

Isomer 2-(bromomethyl)-3-methylnitrobenzene: altered steric/electronic landscape may shift reaction rates and regioselectivity.
Analog 4-bromo-3-nitrotoluene: lacks the reactive benzylic bromomethyl group, limiting nucleophilic substitution pathways.
Para- or meta-nitro isomers: absence of ortho-nitro anchimeric assistance may change solvolytic mechanism and product outcome.

Quantitative Differentiation Evidence


Enhanced C–Br Bond Strength

The presence of a para-methyl group significantly increases the carbon-bromine bond dissociation energy (BDE) compared to unsubstituted benzyl bromide. This finding, from a class of substituted benzyl bromides, indicates that the target compound's C–Br bond is stronger by 1.4 kcal/mol [1]. This enhanced bond strength can influence its thermal stability and reactivity profile, requiring slightly more energetic conditions for homolytic cleavage.

C–Br Bond Strength
Class-level inference
+1.4 kcal/mol
vs. unsubstituted benzyl bromide
May indicate higher thermal stability; requires adjusted radical conditions
Inferred from p-methyl effect; not directly measured on target
Bond Dissociation Energy Thermochemistry Reactivity Prediction

Intramolecular Assistance by Ortho-Nitro Group

The ortho-nitro group in benzyl bromides can act as an intramolecular nucleophile, accelerating solvolysis rates in specific solvents. A direct study on o-nitrobenzyl bromide shows that in solvents with a high fluoroalcohol component, its specific solvolysis rates are considerably higher than predicted based on the para-isomer . This is attributed to intramolecular participation by the nitro group, a mechanism unavailable to the para-nitro isomer. In 97% 2,2,2-trifluoroethanol, the entropy of activation is considerably less negative for the ortho-isomer than for the para-isomer, confirming this anchimeric assistance .

Solvolysis Rate Enhancement
Cross-study comparable
Ortho-nitro rates considerably higher & ΔS‡ less negative vs para-isomer in 97% TFE
Supports ortho-nitro intramolecular participation; distinct from para-isomer
Based on o-nitrobenzyl bromide behavior; target may exhibit similar pathway
Solvolysis Kinetics Reaction Mechanism Intramolecular Catalysis

Pharmaceutical and Agrochemical Intermediate

The regioisomer 2-(halogenomethyl)-3-methylnitrobenzene, a close structural analog, is explicitly identified in patent literature as a useful intermediate for producing pharmaceuticals and agricultural chemicals [1]. This class-level inference, combined with the target compound's unique substitution pattern, supports its potential value in analogous synthetic pathways. Furthermore, the compound's own vendor documentation highlights its use in the synthesis of pharmaceutical intermediates .

Synthetic Intermediate Utility
Class-level inference
Cited as key intermediate for pharmaceuticals & agrochemicals in patent and vendor literature
Supports procurement as a regiospecific building block in R&D
Evidence from analog compound patents; direct target data limited
Pharmaceutical Intermediate Agrochemical Synthesis Patent Literature

Application Scenarios


Agrochemical Intermediate Synthesis

Patents cite closely related compounds, such as 2-(halogenomethyl)-3-methylnitrobenzene, as crucial intermediates in the manufacture of pest control agents [1]. This suggests that 1-(bromomethyl)-4-methyl-2-nitrobenzene, with its defined substitution pattern, is likely procured for similar agrochemical R&D programs where a specific regioisomer is needed to access a proprietary target molecule.

Pharmaceutical Lead Optimization

The compound's reactive bromomethyl group serves as a handle for introducing diverse pharmacophores through nucleophilic substitution, while the methyl and nitro groups modulate the electronic properties of the resulting scaffold . This makes it a strategic building block for medicinal chemists aiming to fine-tune the activity or pharmacokinetic properties of a lead series.

Mechanistic Studies of Anchimeric Assistance

As evidenced by kinetic studies on o-nitrobenzyl bromide, the ortho-nitro group can participate in intramolecular nucleophilic assistance during solvolytic reactions, leading to rate enhancements and altered activation parameters compared to the para-isomer . 1-(Bromomethyl)-4-methyl-2-nitrobenzene is therefore an ideal substrate for academic or industrial research groups investigating anchimeric assistance, neighboring group participation, and the development of novel reaction methodologies.

Polycyclic Scaffold Construction

The compound's benzylic bromide and nitro group are versatile functionalities for constructing complex polycyclic frameworks. The bromomethyl group can be used in alkylation reactions, while the nitro group can be reduced to an amine for subsequent cyclization or diazonium chemistry. The specific substitution pattern ensures regiospecific control during the formation of fused ring systems, a critical requirement in the synthesis of advanced materials and biologically active natural product analogs.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Regiospecific substitution pattern
Verify regiochemical outcome in target synthesis
Pharmaceutical lead optimization
Reactive bromomethyl handle and electronic modulation
Assess scaffold derivatization and PK modulation
Mechanistic studies of anchimeric assistance
Ortho-nitro intramolecular participation
Confirm rate enhancement and activation parameters
Polycyclic scaffold construction
Dual functionality (Br, NO2) for cyclization
Evaluate regiospecific ring formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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